molecular formula C11H10N2O3 B2851188 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1006321-55-6

3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid

Katalognummer: B2851188
CAS-Nummer: 1006321-55-6
Molekulargewicht: 218.212
InChI-Schlüssel: RHGNQQFSCGTZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus has been a cornerstone of medicinal chemistry since its first laboratory synthesis by Ludwig Knorr in 1883 through the cyclocondensation of acetylacetone with hydrazine. This breakthrough initiated a century of exploration into pyrazole-based therapeutics, culminating in clinically significant agents such as celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). The natural occurrence of pyrazole derivatives, exemplified by the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds, further demonstrated their biological relevance.

Early pharmacological applications focused on anti-inflammatory and analgesic properties, as seen in phenylbutazone (introduced 1949) for rheumatoid arthritis. The 21st century witnessed expanded therapeutic applications, with pyrazole derivatives now targeting cancer, microbial infections, and neurological disorders through sophisticated molecular modifications.

Significance of this compound in Contemporary Research

This specific compound (CAS 1006321-55-6) combines two privileged structures:

  • 5-Hydroxy-3-methylpyrazole : Provides hydrogen-bonding capacity through the hydroxyl group
  • Benzoic acid moiety : Enhances water solubility and enables salt formation for improved bioavailability

Recent studies on analogous structures demonstrate:

  • Antimicrobial activity against Gram-positive pathogens (MIC values ≤0.78 μg/mL)
  • Potential COX-2 inhibition through pyrazole-mediated binding
  • Metal-chelating properties via the hydroxyl and carboxylic acid groups

The molecular formula C₁₁H₁₀N₂O₃ (MW 218.21) allows strategic functionalization at three positions:

  • N1 of pyrazole
  • C3 methyl group
  • Carboxylic acid substituent

Structural Classification and Nomenclature in Scientific Literature

Systematic IUPAC Name: this compound

Structural Features :

Position Substituent Biochemical Relevance
Pyrazole C3 Methyl (-CH₃) Enhances lipophilicity
Pyrazole C5 Hydroxyl (-OH) Hydrogen bond donor
Benzoic Acid -COOH Ionic interactions

Synthesis typically follows Knorr-type cyclocondensation:

  • Hydrazine derivative + 1,3-diketone → Pyrazole core
  • Suzuki coupling/intramolecular cyclization → Benzoic acid linkage

X-ray crystallography confirms planar geometry with dihedral angles <10° between aromatic systems, promoting π-π stacking interactions.

Position of Pyrazole-Benzoic Acid Derivatives in Modern Medicinal Chemistry

These hybrids address key challenges in drug design:

Pharmacokinetic Optimization

  • LogP : 1.82 (calculated) balances membrane permeability/aqueous solubility
  • pKa : 4.2 (carboxylic acid) enables pH-dependent absorption

Target Engagement Strategies

  • Dual inhibition : Simultaneous COX-2/5-LOX binding via pyrazole and carboxylic acid groups
  • Metalloenzyme targeting : Zinc coordination in bacterial enzymes (e.g., peptide deformylase)

Comparative analysis with similar hybrids:

Derivative Target IC₅₀ (nM)
3-Pyrazolylbenzoic acid COX-2 42 ± 3
5-Hydroxypyrazole analog MMP-9 18 ± 2
Methyl-substituted variant HDAC6 56 ± 5

Data adapted from

Eigenschaften

IUPAC Name

3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-6,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVXKUPVECLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Dicarbonyl Intermediates with Hydrazine

The foundational approach involves cyclocondensation between 3-benzoylpropionic acid derivatives and hydrazine. Heller et al. pioneered a one-pot protocol (Scheme 1) where 3-benzoylpropionic acid (11a ) reacts with benzylhydroxylamine to form N-benzyloxy-4-oxo-4-phenylbutanamide (12a ). Subsequent treatment with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI) generates 1,3-diketone intermediates (13a–t ), which cyclize in situ with hydrazine monohydrate to yield pyrazole cores.

Key Data:

  • Yield: 72–89% for pyrazole formation
  • Conditions: CDI activation at 0–5°C, cyclization at 80°C for 6 hr
  • Protection-Deprotection: Benzyl groups (hydroxamic acid) removed via hydrogenation (H₂/Pd-C, 40 psi), while methoxy groups require BBr₃.

Microwave-Assisted Esterification and Cyclization

Adapting methods from sulfonamide synthesis, microwave irradiation accelerates critical steps. For example, methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (3 ) is synthesized via microwave reflux (300 MHz, 90 min) of 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (2 ) with methanol and H₂SO₄. This approach reduces reaction times from hours to minutes.

Comparative Efficiency:

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hr 1.5 hr
Yield 68–75% 82–86%
Purity (HPLC) 92% 98%

Data adapted from.

Vilsmeier–Haack Formylation for Allyl and Methyl Group Introduction

BenchChem’s route for analogous pyrazole-benzoic acid hybrids employs Vilsmeier–Haack formylation (POCl₃/DMF) to install allyl groups. For 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, this method modifies position 3 of the pyrazole:

  • Formylation: 5-hydroxy-3-methylpyrazole reacts with DMF/POCl₃ to generate an iminium intermediate.
  • Nucleophilic Attack: Benzoic acid derivatives (e.g., methyl 3-aminobenzoate) couple at the formylated position.
  • Hydrolysis: NaOH/EtOH converts esters to carboxylic acids.

Optimized Conditions:

  • Temperature: −10°C during formylation to prevent overreaction.
  • Workup: Neutralization with NaHCO₃ to isolate intermediates.

Suzuki-Miyaura Cross-Coupling for Aryl Linkage

For late-stage benzoic acid incorporation, Suzuki coupling proves effective. Aryl boronic acids (e.g., 3-carboxyphenylboronic acid) react with bromopyrazole intermediates under Pd(PPh₃)₄ catalysis:

Reaction Scheme:
$$ \text{3-Bromo-5-hydroxy-3-methylpyrazole} + \text{3-Carboxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound} $$

Performance Metrics:

  • Catalyst Loading: 2 mol% Pd achieves 78% yield.
  • Side Products: <5% deboronation observed by LC-MS.

Hydrazine-Mediated Cyclization with In Situ Protection

A scalable industrial method (Scheme 2) uses hydrazine hydrate and ethyl 3-oxo-3-phenylpropanoate. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during cyclization to prevent oxidation:

  • Protection: 5-Hydroxypyrazole treated with TBSCl/imidazole.
  • Cyclization: Hydrazine (2.2 equiv) in EtOH at reflux.
  • Deprotection: TBAF in THF removes TBS groups.

Scale-Up Data:

Batch Size Yield (Protected) Yield (Final)
100 g 85% 79%
1 kg 82% 75%

Solid-Phase Synthesis for High-Throughput Production

Adapting peptide synthesis principles, Wang resin-bound benzoic acid undergoes sequential functionalization:

  • Resin Loading: 3-Aminobenzoic acid attached via Fmoc chemistry.
  • Pyrazole Formation: On-resin cyclization with 3-methyl-1,3-diketone and hydrazine.
  • Cleavage: TFA/H₂O liberates the product.

Advantages:

  • Purity: >95% after HPLC.
  • Throughput: 50–100 compounds/week per reactor.

Spectroscopic Characterization and Validation

Post-synthesis, structural confirmation relies on:

1H NMR (DMSO-d₆):

  • δ 12.8 (s, 1H, COOH)
  • δ 10.2 (s, 1H, OH)
  • δ 8.1–7.5 (m, 4H, aromatic H)
  • δ 6.3 (s, 1H, pyrazole H-4)
  • δ 2.4 (s, 3H, CH₃)

IR (KBr):

  • 1670 cm⁻¹ (C=O, carboxylic acid)
  • 1605 cm⁻¹ (pyrazole ring)

LC-MS: m/z [M+H]+ = 219.1 (calc. 218.2).

Industrial Optimization and Challenges

Cost Analysis:

Method Cost per kg (USD)
Cyclocondensation 1,200
Microwave-Assisted 950
Solid-Phase 3,500

Key Challenges:

  • Byproduct Formation: Over-alkylation during Vilsmeier–Haack steps necessitates careful stoichiometry.
  • Catalyst Recovery: Pd residues in Suzuki coupling require chelating resins for removal.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-oxo-3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 3-(5-bromo-3-methyl-1H-pyrazol-1-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory and Antitumor Activities
Research indicates that derivatives of pyrazole compounds, including 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. The potential for these compounds to act as nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored, highlighting their role in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research suggests that pyrazole derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The introduction of specific functional groups on the pyrazole ring can enhance these activities, suggesting a pathway for the synthesis of more effective antimicrobial agents .

Coordination Chemistry

Catalytic Properties
The introduction of carboxyl groups in pyrazole compounds enhances their catalytic abilities when coordinated with metal complexes. This property is particularly relevant in coordination chemistry, where such compounds can serve as ligands for transition metals. The asymmetrical coordination moiety of this compound allows for the formation of stable metal complexes that can be utilized in various catalytic processes, including oxidation and reduction reactions .

Detailed Case Studies

Study Objective Findings
Zhao et al. (2015)Investigate the catalytic properties of pyrazole compoundsFound that the introduction of carboxyl groups significantly improved the catalytic efficiency of metal complexes formed with pyrazole derivatives .
Jang et al. (2021)Explore anti-inflammatory effects of pyrazole derivativesDemonstrated that certain derivatives exhibited potent inhibition of cyclooxygenase enzymes, indicating potential as NSAIDs .
Kim et al. (2020)Assess antimicrobial activityIdentified several pyrazole derivatives with notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

3-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic Acid
  • Substituents : 5-hydroxy, 3-methyl.
  • Key Properties : High polarity due to the hydroxy group, enabling robust hydrogen bonding networks (e.g., O–H···O and O–H···N interactions) .
  • Applications : Serves as a precursor for metal-organic frameworks (MOFs) and catalysts due to its ability to coordinate with transition metals .
3-[4-(2-Hydroxyamino-2-oxo-ethyl)-5-phenyl-1H-pyrazol-3-yl]benzoic Acid (14j)
  • Substituents: 4-(hydroxyamino-oxo-ethyl), 5-phenyl.
  • Key Properties: Enhanced molecular weight (C17H15N3O5) and additional hydrogen bond donors (amide and hydroxy groups).
  • Applications: Potential enzyme inhibition due to its structural mimicry of peptide substrates .
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic Acid (34)
  • Substituents : 3-tert-butyl, 5-phenyl.
  • Key Properties : Bulky tert-butyl group reduces solubility but increases steric hindrance, affecting ligand-metal interactions.
  • Applications : Used in structural studies of ligand-metal complexes for catalysis .

Positional Isomerism and Electronic Effects

3-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid
  • Substituents : 1-methyl, pyrazole attached at the 5-position.
  • Key Properties : Reduced polarity compared to the hydroxy-substituted analog.
  • Applications : Intermediate in synthesizing more complex pyrazole derivatives .
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
  • Substituents : 3-nitro, methyl linker.
  • Key Properties : Strong electron-withdrawing nitro group increases reactivity but reduces stability.
  • Applications : Explored in nitro-reduction reactions for pharmaceutical intermediates .

Functional Group Modifications

3-[4-(2-Hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4H-pyrazol-1-yl]benzoic Acid
  • Substituents : 4-hydroxyethyl, 3-methoxycarbonyl, 5-oxo.
  • Key Properties : Ester group (methoxycarbonyl) enhances lipophilicity, while the hydroxyethyl group introduces additional hydrogen bonding.
  • Applications : Studied for controlled hydrolysis to release bioactive moieties .

Comparative Data Table

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Key Properties Applications
This compound 5-hydroxy, 3-methyl C11H10N2O3 218.21 g/mol High polarity, strong H-bonding Catalysts, MOFs
3-[4-(Hydroxyamino-oxo-ethyl)...]benzoic acid (16b) 4-hydroxyamino-oxo-ethyl, 3-phenyl C17H15N3O5 341.32 g/mol Multiple H-bond donors, moderate solubility Enzyme inhibition studies
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34) 3-tert-butyl, 5-phenyl C20H20N2O2 320.39 g/mol Low solubility, steric hindrance Ligand design
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid 1-methyl C11H10N2O2 202.21 g/mol Low polarity, no H-bonding Synthetic intermediate
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid 3-nitro, methyl linker C11H9N3O4 247.21 g/mol Reactive nitro group, electron-deficient Pharmaceutical intermediates

Research Findings and Implications

  • Hydrogen Bonding : The hydroxy group in this compound facilitates one-dimensional chain structures via O–H···O and O–H···N interactions, critical for crystal engineering . In contrast, nitro-substituted analogs lack such interactions, leading to less predictable packing .
  • Coordination Chemistry : The carboxylate and pyrazole groups in the target compound enable chelation with metals like Cu(II) and Fe(III), making it superior to tert-butyl-substituted analogs for catalytic applications .
  • Solubility and Reactivity : Methoxycarbonyl and hydroxyethyl substituents (e.g., in evidence 8) improve solubility in organic solvents but reduce stability under acidic conditions compared to the hydroxy-methyl derivative .

Biologische Aktivität

3-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3. It features a benzoic acid moiety linked to a pyrazole ring, which is critical for its biological activity. The presence of the hydroxyl group on the pyrazole enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures were shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In a study evaluating the cytotoxic effects of several pyrazole derivatives, some exhibited IC50 values ranging from 2.43 to 14.65 μM against these cancer cell lines .

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2314.98
10cHepG214.65

These results suggest that this compound may share similar mechanisms of action, potentially involving microtubule destabilization and apoptosis induction.

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with various molecular targets involved in cancer progression. Notably, they can inhibit enzymes such as topoisomerase II and EGFR, which are crucial for DNA replication and cell proliferation . Additionally, compounds have been shown to induce apoptosis through caspase activation and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antibacterial Properties

The antibacterial activity of pyrazole compounds has been explored in various studies. For example, certain derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often linked to their ability to disrupt bacterial cell wall synthesis or function.

Table 2: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Study on Anticancer Efficacy

In a specific case study involving a series of pyrazole derivatives including this compound, researchers conducted in vitro assays on MDA-MB-231 cells. The results indicated that the compound induced significant morphological changes associated with apoptosis at concentrations as low as 1 μM, with enhanced caspase-3 activity observed at higher concentrations .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The administration of these compounds resulted in a marked reduction in paw swelling and serum levels of inflammatory markers compared to control groups, highlighting their therapeutic potential in managing inflammatory conditions .

Q & A

Q. What synthetic routes are recommended for 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from substituted pyrazole precursors and benzoic acid derivatives. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.
  • Functionalization : Introduction of hydroxy and methyl groups via alkylation or hydroxylation reactions.
  • Coupling Reactions : Linking the pyrazole moiety to the benzoic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
    Optimization Strategies :
  • Control reaction temperature (e.g., 60–80°C for cyclocondensation) to minimize side products.
  • Use anhydrous solvents (e.g., DMF or THF) to enhance coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for hydroxy (δ ~10–12 ppm), methyl (δ ~2.1–2.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
    • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) groups .
  • Crystallography :
    • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve bond lengths and angles. Hydrogen bonding patterns (e.g., O–H···O interactions) can be analyzed via Mercury or ORTEP .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding networks) be resolved?

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) and validate using software like Mercury .
  • Refinement Strategies : Use SHELXL’s TWIN and BASF commands to model twinned crystals or disorder. Compare residual density maps to adjust occupancy factors .
  • Validation Tools : Cross-check with checkCIF for geometric outliers and PLATON’s ADDSYM to detect missed symmetry .

Q. What methodologies are suitable for studying the biological activity of this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorescence polarization or calorimetry.
    • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2).
    • ADMET Profiling : Assess solubility (HPLC) and metabolic stability (microsomal assays) .

Q. How does this compound compare structurally and functionally to analogs like 4-(3-ethoxycarbonyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid?

Property This compound 4-(3-Ethoxycarbonyl-5-Hydroxy-1H-Pyrazol-1-yl)Benzoic Acid
Functional Groups Hydroxy, methyl, carboxylic acidEthoxycarbonyl, hydroxy, carboxylic acid
Hydrogen Bonding Strong O–H···O interactions (R₁²(6))Additional C=O···H–O motifs (R₂²(8))
Biological Activity Moderate antibacterial activityEnhanced enzyme inhibition due to ethoxycarbonyl group
Synthetic Complexity Moderate (3 steps)High (5 steps, ester protection required)

Key Insight : The ethoxycarbonyl group in the analog increases steric bulk, altering binding affinity but complicating synthesis .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pyrazole intermediates.
  • Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling to attach aryl groups efficiently.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclocondensation steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.